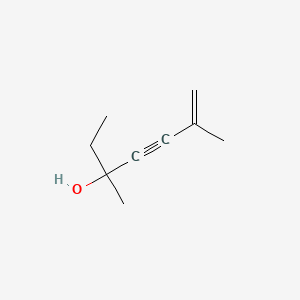

3,6-Dimethyl-6-hepten-4-YN-3-OL

Description

Contextualization within Alkyne and Alkene Chemistry

3,6-Dimethyl-6-hepten-4-yn-3-ol is a member of the enynol family, a class of organic compounds characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), in addition to a hydroxyl group. The specific arrangement of these functional groups in this compound—a terminal alkene and an internal alkyne—imparts a distinct reactivity profile.

The alkene and alkyne moieties are regions of high electron density, making them susceptible to electrophilic attack. However, the triple bond of the alkyne is generally less reactive towards electrophiles than the double bond of the alkene. The presence of the hydroxyl group introduces the potential for a variety of reactions, including oxidation, esterification, and its use as a directing group in certain synthetic transformations. The interplay of these functional groups allows for selective chemical modifications, a highly desirable trait in multistep organic synthesis.

Historical Development of Synthetic Approaches to Enynols

The synthesis of organic molecules, including those not found in nature, began in the mid-nineteenth century and has since revolutionized the field of chemistry. github.ionih.gov This endeavor has not only provided access to novel compounds but has also deepened the understanding of chemical structures and reactivity. github.io The development of synthetic methods has been a continuous process, driven by the challenge of constructing increasingly complex molecular architectures. nih.gov

The preparation of enynols, as a class of compounds, has benefited from the broader advancements in synthetic organic chemistry. Early methods for constructing carbon-carbon bonds, essential for creating the backbone of such molecules, have evolved significantly. The introduction of organometallic reagents, for instance, provided a powerful tool for the formation of new carbon-carbon single bonds.

Specifically for enynols, synthetic strategies often involve the coupling of an alkynyl component with a carbonyl compound containing an alkene. The addition of an acetylide to an α,β-unsaturated aldehyde or ketone is a common approach. This strategy leverages the nucleophilicity of the acetylide, which can be generated by treating a terminal alkyne with a strong base. The choice of base and reaction conditions can be crucial for achieving high yields and selectivity. Over the decades, a variety of reagents and catalytic systems have been developed to facilitate these transformations with greater efficiency and control.

Significance as a Versatile Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis due to the orthogonal reactivity of its functional groups. The term "orthogonal" implies that one functional group can be reacted selectively in the presence of the other, allowing for a stepwise and controlled construction of more complex molecules.

The alkyne and alkene functionalities can participate in a wide array of transformations. For example, the alkene can undergo reactions such as hydrogenation, halogenation, and epoxidation, while the alkyne can be subjected to reactions like hydration, hydroboration, and various coupling reactions. youtube.com Furthermore, the entire enyne system can participate in powerful bond-reorganizing reactions like enyne metathesis, which is catalyzed by transition metals such as ruthenium and leads to the formation of 1,3-dienes. organic-chemistry.org

The tertiary alcohol group can be used to introduce other functionalities or can be eliminated to form a new double bond. Its presence also allows for the potential to establish stereocenters, adding another layer of complexity and utility to the molecule. For instance, a process for the preparation of a related compound, 6,6-dimethylhept-1-en-4-yn-3-ol, highlights its role as an important intermediate in the synthesis of the antifungal drug terbinafine. google.com This underscores the practical importance of enynols as building blocks in the pharmaceutical industry.

The strategic combination of these reactive sites makes this compound a versatile platform for the synthesis of a diverse range of target molecules, including natural products and biologically active compounds. The development of cascade reactions involving enynols has become a powerful tool for constructing various carbocyclic and heterocyclic frameworks. rsc.org

Compound Data

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 3,6-dimethylhept-6-en-4-yn-3-ol |

| Molecular Formula | C9H14O |

| Molecular Weight | 138.21 g/mol |

| CAS Number | 3601-67-0 |

| Monoisotopic Mass | 138.104465066 Da |

Note: The data in this table is compiled from publicly available chemical databases. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylhept-6-en-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-5-9(4,10)7-6-8(2)3/h10H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSPEZDVPCUEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570515 | |

| Record name | 3,6-Dimethylhept-6-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3601-67-0 | |

| Record name | 3,6-Dimethylhept-6-en-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,6 Dimethyl 6 Hepten 4 Yn 3 Ol

Alkynylation Reactions with Carbonyl Compounds

The most direct and widely employed method for the synthesis of propargyl alcohols, including 3,6-dimethyl-6-hepten-4-yn-3-ol, is the alkynylation of a carbonyl compound. This involves the reaction of a terminal alkyne, or its corresponding metal acetylide, with an aldehyde or ketone. For the synthesis of this compound, this would conceptually involve the reaction between a 3-methyl-1-butyne (B31179) derivative and methacrolein, or a derivative of isopropenylacetylene (B151764) and 2-butanone.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. In the synthesis of this compound, Grignard and organolithium reagents are the most common choices for generating the nucleophilic acetylide species.

Grignard reagents, with the general formula RMgX, are highly effective for the 1,2-addition to α,β-unsaturated aldehydes and ketones. libretexts.org In the context of synthesizing this compound, the reaction would involve the preparation of an alkynyl Grignard reagent from 3-methyl-1-butyne, followed by its addition to methacrolein.

The general procedure involves the deprotonation of the terminal alkyne, 3-methyl-1-butyne, using a suitable Grignard reagent, typically a simple alkylmagnesium halide like ethylmagnesium bromide, in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This in situ formation of the alkynyl Grignard reagent is then followed by the addition of the α,β-unsaturated aldehyde, methacrolein, at low temperatures to favor the 1,2-addition product over the 1,4-conjugate addition. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary propargyl alcohol. libretexts.orgmasterorganicchemistry.com

Table 1: Hypothetical Reaction Parameters for Grignard Reagent Addition

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product |

| 3-Methyl-1-butyne | Methacrolein | Ethylmagnesium bromide | THF | -78 °C to 0 °C | This compound |

This table presents a hypothetical reaction based on general principles of Grignard reactions with unsaturated aldehydes.

Organolithium reagents are another class of powerful nucleophiles used in the synthesis of alcohols from carbonyl compounds. The synthesis of this compound can be envisioned through the addition of an appropriate organolithium reagent to an unsaturated aldehyde. Specifically, the lithium acetylide of 3-methyl-1-butyne can be added to methacrolein.

The lithium acetylide is typically generated by treating the terminal alkyne with a strong organolithium base, such as n-butyllithium (n-BuLi), in an inert solvent like THF or diethyl ether at low temperatures. The subsequent addition of the aldehyde to this solution results in the formation of the lithium alkoxide, which upon aqueous workup, yields the target alcohol. Organolithium reagents generally show a high propensity for 1,2-addition to α,β-unsaturated carbonyls.

The use of microreactor technology offers several advantages for organometallic reactions, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for highly exothermic or hazardous reactions. mdpi.com The synthesis of propargyl alcohols, including potentially this compound, can be adapted to microfluidic systems.

In a typical setup, streams of the organometallic reagent (e.g., a pre-formed Grignard or organolithium reagent) and the carbonyl compound are continuously mixed in a microchannel. The rapid mixing and efficient heat dissipation in the microreactor can lead to higher yields, selectivities, and shorter reaction times compared to traditional batch processes. mdpi.com This technology is particularly advantageous for managing the often-exothermic nature of Grignard and organolithium additions.

Catalytic Alkynylation Processes

In recent years, catalytic methods for the addition of terminal alkynes to carbonyl compounds have gained significant attention as they offer a more atom-economical and environmentally benign alternative to stoichiometric organometallic reagents. These reactions are often catalyzed by transition metal complexes.

For the synthesis of this compound, a catalytic amount of a suitable metal catalyst, such as a copper(I) or zinc(II) salt, could be employed in the presence of a base and a ligand. acs.org The catalyst activates the alkyne, facilitating its nucleophilic attack on the aldehyde. For instance, a dinuclear zinc catalyst has been shown to be effective for the asymmetric alkynylation of unsaturated aldehydes. acs.org While specific application to this compound is not documented, the general methodology is applicable.

Table 2: Potential Catalytic Systems for Alkynylation

| Catalyst | Ligand | Base | Reactants | Potential Advantage |

| Copper(I) salts | Phosphine ligands | Amine bases | Terminal alkyne, Aldehyde | Mild reaction conditions |

| Zinc(II) salts | Chiral amino alcohols | Triethylamine | Terminal alkyne, Aldehyde | Potential for enantioselectivity |

| Rhodium complexes | Chiral dienes | - | Alkynylating reagent, Unsaturated ketone | Asymmetric conjugate alkynylation nih.gov |

This table illustrates potential catalytic systems based on published methodologies for similar reactions.

Alternative Synthetic Routes to this compound

Another conceptual approach involves retrosynthetic disconnection at different bonds. For instance, a acs.orgthieme-connect.com-sigmatropic rearrangement of a suitable propargyl sulfenate, sulfoxide, or selenoxide could potentially lead to the desired enynol structure. These methods, while less common for this specific target, represent the breadth of synthetic organic chemistry in accessing complex molecules.

Convergent Synthesis Strategies

Convergent synthesis provides an efficient pathway to complex molecules by joining pre-synthesized fragments. In the case of this compound, a highly effective convergent approach is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone. pearson.comyoutube.comdoubtnut.com

The retrosynthetic analysis of this compound points to two primary disconnection points at the carbon atom bearing the hydroxyl group. This leads to two plausible Grignard reaction pathways:

Pathway A: The reaction between methylmagnesium bromide and 6-methyl-6-hepten-4-yn-3-one.

Pathway B: The reaction between isopropenylmagnesium bromide and 2-pentyn-4-one.

Table 1: Convergent Synthesis of this compound via Grignard Reaction

| Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent) | Solvent | Reaction Conditions | Product |

| 6-methyl-6-hepten-4-yn-3-one | Methylmagnesium bromide | Diethyl ether or THF | Anhydrous, inert atmosphere | This compound |

| 2-pentyn-4-one | Isopropenylmagnesium bromide | Diethyl ether or THF | Anhydrous, inert atmosphere | This compound |

The reaction mechanism commences with the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. organicchemistrytutor.comdoubtnut.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final tertiary alcohol. khanacademy.org The choice of solvent is crucial, with anhydrous ethers like diethyl ether or tetrahydrofuran (THF) being standard due to their ability to solvate the magnesium center of the Grignard reagent. khanacademy.org

Divergent Synthesis from Related Precursors

Divergent synthesis strategies begin with a common precursor that can be manipulated to produce a variety of structurally related compounds, including the target molecule. nih.govepfl.chresearchgate.net For this compound, a suitable starting point could be a terminal alkyne which can undergo various transformations.

A potential divergent approach starts with 3-methyl-1-butyne. This precursor can be deprotonated to form a lithium or sodium acetylide. This acetylide can then react with a suitable electrophile. To achieve the target structure, the acetylide would react with 3-methyl-3-buten-2-one. This would be followed by a selective reduction or other functional group interconversion.

Alternatively, a divergent approach could involve the alkynylation of a ketone. google.comorganic-chemistry.org For instance, starting with a protected diol, one hydroxyl group could be oxidized to a ketone. The subsequent alkynylation and deprotection would yield the desired product. This method allows for the generation of a library of related compounds by varying the alkyne and the initial diol.

Table 2: Potential Divergent Synthesis Precursors and Reactions

| Precursor | Key Reaction | Intermediate | Subsequent Reaction | Target/Related Product |

| 3-Methyl-1-butyne | Deprotonation followed by addition to 3-methyl-3-buten-2-one | Alkoxide intermediate | Acidic workup | This compound |

| Protected Diol | Selective oxidation | Keto-alcohol | Alkynylation and deprotection | This compound and analogues |

These divergent strategies offer the flexibility to create a range of propargyl alcohols from a common starting material, which is particularly valuable in medicinal chemistry for structure-activity relationship studies. nih.gov

Chemical Reactivity and Transformation Pathways of 3,6 Dimethyl 6 Hepten 4 Yn 3 Ol

Hydroxyl Group Functionalization and Derivatives

The tertiary hydroxyl group is a key site for various functionalization reactions, enabling the synthesis of a wide array of derivatives.

Esterification Reactions

The tertiary alcohol functionality of 3,6-dimethyl-6-hepten-4-yn-3-ol can undergo esterification to form corresponding esters. This transformation typically involves reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. The reaction of alcohols with acyl chlorides is a common method for ester synthesis. For instance, the reaction with oxalyl chloride can be used to activate a carboxylic acid for subsequent esterification. researchgate.net

A related reaction involves the formation of an acetate (B1210297) ester. For example, in the synthesis of (3S,4R)-(+)-3-methyl-6-hepten-4-olide, a structurally related secondary alcohol is converted to its acetate using cesium acetate. koreascience.kr This highlights a potential pathway for the formation of acetate esters from this compound.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product Type |

| Tertiary Alcohol | Acyl Chloride | Tertiary Ester |

| Secondary Alcohol | Cesium Acetate | Secondary Acetate Ester koreascience.kr |

Etherification Reactions

Ether derivatives of this compound can be synthesized through various etherification methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the tertiary nature of the alcohol in this compound, steric hindrance might influence the choice of reagents and reaction conditions.

Another method involves the silylation of the hydroxyl group to form a silyl (B83357) ether. For example, tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444) is a common reagent for this transformation, as demonstrated in the silylation of a structurally similar propionate. koreascience.kr This protecting group strategy is often employed in multi-step syntheses.

Table 2: Common Etherification Reagents

| Reagent | Type of Ether |

| Alkyl Halide (with base) | Alkyl Ether |

| TBDMSCl, Imidazole | Silyl Ether koreascience.kr |

Halogenation of the Hydroxyl Group

The hydroxyl group can be replaced by a halogen atom through various halogenation reactions.

The chlorination of tertiary alcohols can proceed through different mechanisms depending on the reagents and conditions. While tertiary alcohols typically react via an S_N1 mechanism due to the stability of the resulting tertiary carbocation, certain reagents can promote an S_N2-type pathway. youtube.com For instance, the use of thionyl chloride (SOCl₂) in the presence of pyridine (B92270) is a common method for converting alcohols to alkyl chlorides. youtube.com The reaction with oxalyl chloride is also a known method for activating hydroxyl groups for chlorination. researchgate.net

The use of Lewis acids like aluminum chloride (AlCl₃) has been shown to be an effective method for the chlorination of benzylic alcohols, proceeding with high conversion and selectivity. researchgate.net While not directly applied to this compound in the provided context, this method represents a potential route for its chlorination. Research has also focused on developing highly selective methods for the chlorination of C(sp³)–H bonds, which could be relevant for modifications at other positions of the molecule. nih.gov

Table 3: Chlorinating Agents and Their Mechanistic Tendencies

| Reagent | Typical Mechanism for Tertiary Alcohols |

| Thionyl Chloride (SOCl₂) | S_N1/S_N_i |

| Oxalyl Chloride | S_N2-type researchgate.net |

| Aluminum Chloride (AlCl₃) | Lewis acid catalysis researchgate.net |

The bromination of tertiary alcohols can be achieved using various reagents. A common laboratory method involves the use of hydrogen bromide (HBr) or phosphorus tribromide (PBr₃). youtube.com The reaction of tertiary alcohols with aqueous HBr typically proceeds through an S_N1 mechanism, leading to a racemic mixture if a stereocenter is present. researchgate.netnsf.gov

For more controlled brominations, the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), can be employed. This reaction generally proceeds with inversion of stereochemistry, suggesting an S_N2-type mechanism. researchgate.net However, with tertiary alcohols, the potential for carbocation formation and subsequent loss of stereochemical control remains a concern. researchgate.net Another strategy involves activating the alcohol as a tosylate or mesylate, followed by nucleophilic substitution with a bromide source, which also typically proceeds via an S_N2 pathway. researchgate.net

Table 4: Bromination Reagents and Stereochemical Implications

| Reagent | Typical Mechanism | Stereochemical Outcome |

| HBr (aqueous) | S_N1 researchgate.netnsf.gov | Racemization |

| PBr₃ | S_N2 youtube.com | Inversion |

| CBr₄/PPh₃ (Appel Reaction) | S_N2 researchgate.net | Inversion |

| Tosyl/Mesyl Chloride then Bromide | S_N2 researchgate.net | Inversion |

Alkene Reactivity and Transformations

The terminal alkene group in this compound is susceptible to a variety of electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms.

The alkene can also undergo halogenation. For example, the reaction with bromine (Br₂) would lead to the formation of a vicinal dibromide. The presence of both an alkene and an alkyne in the molecule allows for selective reactions depending on the conditions. For instance, catalytic hydrogenation could potentially reduce the alkene to an alkane, or under different conditions, reduce both the alkene and the alkyne.

Furthermore, the alkene can participate in addition reactions with hypochlorous acid. google.com It is also a potential site for various metal-catalyzed cross-coupling reactions, although the specific reactivity would depend on the chosen catalyst and reaction conditions.

Electrophilic Addition Reactions

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. In reactions with electrophiles like hydrogen halides (HX) or halogens (X₂), the reaction is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HX) will add to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation. The subsequent attack by the nucleophile (e.g., a halide ion) will then yield the final product. masterorganicchemistry.comchemtube3d.comwikipedia.org

Alkynes are generally less reactive towards electrophiles than alkenes because the resulting vinylic carbocation is less stable. masterorganicchemistry.com Therefore, selective electrophilic addition to the alkene in the presence of the alkyne is often possible under carefully controlled conditions.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product | Reaction Conditions |

| HBr | 6-bromo-3,6-dimethylhept-4-yn-3-ol | Low temperature, non-polar solvent |

| Cl₂ | 6,7-dichloro-3,6-dimethylhept-4-yn-3-ol | Dark, non-polar solvent |

| H₂O, H₂SO₄ (cat.) | 3,6-dimethylhept-4-yne-3,6-diol | Aqueous acid |

Cycloaddition Chemistry

The enyne motif in this compound allows for its participation in cycloaddition reactions. Intramolecular [4+2] cycloadditions (Diels-Alder type reactions) of conjugated enynes are known to occur, often requiring thermal or Lewis acid catalysis to proceed. organic-chemistry.orguni.lu In the case of this compound, such a reaction would likely require a suitable diene partner to react with the alkyne as a dienophile.

More commonly, the terminal alkyne functionality can participate in [3+2] cycloadditions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry," which would lead to the formation of a triazole ring. chemicalbook.com

Table 2: Potential Cycloaddition Reactions of this compound Derivatives

| Reaction Type | Reactant | Predicted Product | Catalyst |

| [3+2] Cycloaddition | Benzyl azide | 1-benzyl-4-(1-hydroxy-1,4-dimethyl-4-pentenyl)triazole | Cu(I) salt |

| [4+2] Cycloaddition | Butadiene | (Hypothetical adduct) | Heat or Lewis Acid |

Hydrogenation and Reduction Processes

The selective reduction of the alkyne or alkene in this compound can be achieved using specific catalysts. The hydrogenation of the alkyne to a cis-alkene can be accomplished using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). chemtube3d.comchemguide.co.uksigmaaldrich.comstenutz.euchemicalbook.com This method is highly stereoselective and avoids over-reduction to the alkane. stenutz.eu

Complete reduction of both the alkyne and alkene to the corresponding saturated alcohol, 3,6-dimethylheptan-3-ol, can be achieved using more active catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reduction of propargylic alcohols, such as the one present in the target molecule, is also a well-established transformation. youtube.comnih.gov

Table 3: Hydrogenation Products of this compound

| Reagent/Catalyst | Target Functionality | Major Product |

| H₂, Lindlar's Catalyst | Alkyne | 3,6-dimethyl-(4Z,6E)-hepta-4,6-dien-3-ol |

| H₂, Pd/C | Alkyne and Alkene | 3,6-dimethylheptan-3-ol |

| Na, NH₃(l) | Alkyne | 3,6-dimethyl-(4E,6E)-hepta-4,6-dien-3-ol |

Alkyne Reactivity and Transformations

The internal alkyne of this compound is a key site for a variety of chemical transformations.

Nucleophilic Addition to the Triple Bond

Nucleophilic addition to unactivated internal alkynes is generally a difficult reaction due to the low electrophilicity of the sp-hybridized carbons and the high electron density of the triple bond. mdpi.comnih.gov Such reactions typically require highly activated alkynes (e.g., those conjugated to strong electron-withdrawing groups) or the use of organometallic reagents under specific conditions. nih.govorganic-chemistry.orglibretexts.orgchemistrysteps.com For this compound, direct nucleophilic addition to the alkyne is not expected to be a facile process under standard conditions.

Coupling Reactions (e.g., Sonogashira coupling with related compounds)

While this compound itself has an internal alkyne and thus cannot directly participate in a Sonogashira coupling, this reaction is highly relevant for its terminal alkyne analogue, 6,6-dimethyl-1-hepten-4-yn-3-ol. The Sonogashira coupling is a powerful carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgbiosynth.comkoreascience.krnih.govchemsynthesis.com This reaction is tolerant of a wide range of functional groups, including alcohols. biosynth.comkoreascience.kr The successful coupling of various propargylic alcohols in Sonogashira reactions has been widely reported, highlighting the utility of this reaction in synthesizing complex molecules. koreascience.krnih.gov

Table 4: Representative Sonogashira Coupling of a Terminal Alkyne Analogue

| Aryl Halide | Alkyne Substrate | Product |

| Iodobenzene | 6,6-dimethyl-1-hepten-4-yn-3-ol | 1-phenyl-6,6-dimethyl-1-hepten-4-yn-3-ol |

| 4-Bromotoluene | 6,6-dimethyl-1-hepten-4-yn-3-ol | 1-(4-tolyl)-6,6-dimethyl-1-hepten-4-yn-3-ol |

Hydration and Oxidation of the Alkyne Moiety

The hydration of the alkyne in this compound can be achieved under acidic conditions, typically with the aid of a mercury(II) salt catalyst (e.g., HgSO₄). acs.orggoogle.com The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable ketone. For an internal alkyne like the one in the target molecule, hydration can lead to a mixture of two isomeric ketones if the substituents on the alkyne are different. google.comlibretexts.org

The oxidation of the alkyne can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cause cleavage of the carbon-carbon triple bond, yielding carboxylic acids. youtube.com Milder oxidation conditions might lead to the formation of a-dicarbonyl compounds. The tertiary alcohol is generally resistant to oxidation under conditions that would oxidize primary or secondary alcohols.

Table 5: Predicted Products of Hydration and Oxidation of the Alkyne Moiety

| Reagent | Predicted Product(s) |

| H₂O, H₂SO₄, HgSO₄ | Mixture of 3,6-dimethyl-6-hepten-3-on-4-ol and 3,6-dimethyl-6-hepten-4-on-3-ol |

| 1. O₃; 2. H₂O | Acetic acid and 2-methyl-2-(1-hydroxy-1-methyl-ethyl)propanoic acid |

| KMnO₄ (hot, basic) | Carboxylate salts of the corresponding cleaved acids |

Tandem and Cascade Reaction Sequences Involving Enynol Substructures

The enynol framework of this compound is an ideal substrate for tandem and cascade reactions, which enable the construction of complex polycyclic structures in a single, efficient step. researchgate.net These reactions proceed through a series of intramolecular transformations, minimizing waste and improving atom economy. Both metal-catalyzed and metal-free radical-based approaches have been developed for the cyclization of 1,6-enynes, the general class to which this compound belongs.

Metal-Catalyzed Cascades: A variety of transition metals, including palladium, copper, rhodium, gold, and iron, have been shown to catalyze the cyclization of 1,6-enynes. acs.orgrsc.orgnih.govrsc.orgacs.org For instance, palladium(0) catalysts can initiate a tandem cyclization/Suzuki coupling of 1,6-enynes with boronic acids to produce stereodefined α-arylmethylene-γ-butyrolactones and other cyclic compounds. nih.gov The mechanism is thought to involve a π-allyl palladium intermediate. nih.gov Copper catalysts, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), can promote radical cascade cyclizations to form cyclopropane (B1198618) derivatives. rsc.org Gold and rhodium catalysts are also widely used for various cycloisomerization reactions of enynes. researchgate.netmdpi.comrsc.org

Radical-Based Cascades: Metal-free radical cascade reactions offer an alternative pathway for the cyclization of 1,6-enynes. These reactions can be initiated by various radical precursors and proceed through a series of C-C bond formations to yield complex polycyclic systems. researchgate.net For example, a metal-free cascade cyclization of 1,6-enynes with aldehydes has been developed to synthesize tricyclic fluorene (B118485) derivatives. iu.edursc.org Another approach involves the use of sulfonyl hydrazides in water to achieve the selective synthesis of different types of lactams from the same 1,6-enyne starting material. acs.org Photoredox catalysis has also emerged as a powerful tool for initiating radical cascade annulations of 1,6-enynes under mild, metal-free conditions, leading to diverse cyclopropane-fused bicyclic, tricyclic, and even spiro-tetracyclic compounds. iu.edu

Table 1: Examples of Tandem and Cascade Reactions of 1,6-Enyne Substructures

| Catalyst/Initiator | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(PhCN)₂Cl₂ / Chiral Phosphoramidite (B1245037) Ligands | 1,6-Enynes | Chiral (E)-α-chloromethylene-γ-butyrolactams | Asymmetric chlorocyclization with excellent E selectivity and enantioselectivity. | acs.org |

| Cu Catalyst / TBHP | 1,6-Enynes | Cyclopropane derivatives | Radical cyclization forming three new chemical bonds. | researchgate.netrsc.org |

| PivOH / TBHP (Metal-free) | 1,6-Enynes and Aldehydes | Tricyclic fluorene derivatives | Metal-free radical process forming one C(sp²)-C(sp²) and two C(sp²)-C(sp³) bonds. | iu.edursc.org |

| Acridinium Photocatalyst / Pyridine N-oxide | 1,6-Enynes and 2,6-lutidine N-oxide | Cyclopropane-fused bicyclic, tricyclic, and spiro-tetracyclic compounds | Organophotoredox-catalyzed divergent vinyl radical-mediated cascade annulations. | iu.edu |

| NH₄I / DMSO (Metal-free) | Oxygen-linked 1,6-enynes | Methylsulfonylated and carbonylated benzofurans | Radical addition cascade cyclization. | nih.gov |

Stereochemical Aspects of Reactions

The cyclization reactions of enynol substructures often create new stereogenic centers, making the control of stereochemistry a critical aspect of these transformations.

Many of the cascade reactions involving 1,6-enynes proceed with high levels of diastereoselectivity and/or enantioselectivity. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preferential formation of one enantiomer. nih.gov For instance, the photoredox-catalyzed annulation of oxygen-tethered 1,6-enynes can yield tetrahydroindeno[2,1-c]pyran-4-ones with excellent diastereoselectivities. iu.edu Similarly, copper-catalyzed cascade reactions of 1,6-enynes with sulfoxonium ylides can produce 2,3-disubstituted indolines with good to excellent diastereoselectivities.

The enantioselectivity of these reactions is typically achieved through the use of chiral catalysts. researchgate.net Palladium-catalyzed asymmetric chlorocyclization of 1,6-enynes using chiral phosphoramidite ligands is a prime example, affording chiral γ-butyrolactams with high enantioselectivity. acs.org Gold-catalyzed asymmetric cyclization of 1,6-enynes has also been a subject of intense research, with various chiral ligands being developed to induce high levels of enantioselectivity. mdpi.comresearchgate.net

Table 2: Examples of Stereoselective Reactions of 1,6-Enyne Substructures

| Catalyst System | Reaction Type | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Pd(PhCN)₂Cl₂ / Chiral Phosphoramidite Ligands | Asymmetric Chlorocyclization | (E)-α-chloromethylene-γ-butyrolactams | Excellent E selectivity and enantioselectivity. | acs.org |

| Rh-Catalyst / Chiral Spirosiladiphosphine (Si-SDP) Ligands | Asymmetric Hydrosilylation/Cyclization | Chiral Pyrrolidines | Up to 96% yield and 92% ee. | nih.govrsc.org |

| Gold(I) / Chiral N-Heterocyclic Carbene (NHC) Ligands | Asymmetric Cyclization | Cyclopentane (B165970) derivatives | Moderate enantioselectivity (up to 59% ee). | researchgate.net |

| Acridinium Photocatalyst / Pyridine N-oxide | Radical Cascade Annulation | Tetrahydroindeno[2,1-c]pyran-4-ones | Excellent diastereoselectivity. | iu.edu |

| Co(II)-based Metalloradical Catalyst | Asymmetric Radical Bicyclization | Cyclopropane-fused tetrahydrofurans | Control of enantioselectivity and diastereoselectivity. | nih.gov |

The development of effective chiral catalysts is paramount for achieving high enantioselectivity in the cyclization of enynes. A wide variety of chiral ligands have been designed and synthesized for use with transition metal catalysts, particularly those based on gold, rhodium, and palladium. mdpi.comresearchgate.netpolyu.edu.hk

Chiral Phosphine Ligands: Chiral diphosphines with C2 symmetry are a well-established class of ligands in asymmetric catalysis. rsc.org More recently, novel chiral ligands such as Si-centered spirodiphosphines (Si-SDPs) have been developed. These Si-SDP ligands have shown superior reactivity in the Rh-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes, allowing for the formation of chiral pyrrolidines in high yields and enantioselectivities at room temperature. nih.govrsc.org

N-Heterocyclic Carbene (NHC) Ligands: Chiral N-heterocyclic carbenes (NHCs) have also been explored as ligands in asymmetric gold catalysis. mdpi.comresearchgate.net Chiral C2-symmetric NHCs have been tested for their ability to control stereochemistry in the gold(I)-catalyzed asymmetric cyclization of 1,6-enynes, yielding cyclopentane derivatives with moderate enantioselectivity. researchgate.net

Other Chiral Ligands: A diverse range of other chiral ligands, including phosphoramidites and those based on the TADDOL backbone, have been successfully employed in the asymmetric catalysis of enyne reactions. acs.orgmdpi.com The choice of ligand is often crucial for the success of the reaction, influencing not only the enantioselectivity but also the reactivity and chemoselectivity. researchgate.net

Synthesis and Reactivity of Advanced Derivatives and Analogues

Halogenated Analogues (e.g., 1-Chloro-6,6-dimethyl-2-hepten-4-yne)

Among the most significant derivatives are the halogenated analogues, particularly (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne. google.com This compound serves as a crucial intermediate in the synthesis of the allylamine (B125299) antifungal agent Terbinafine. chemicalbook.comchemicalbook.com The reactivity of the chloro-substituent is key to its utility in forming new carbon-nitrogen bonds.

Several synthetic pathways have been developed to produce 1-Chloro-6,6-dimethyl-2-hepten-4-yne, with a major focus on achieving high stereoselectivity for the desired (E)-isomer.

Boron Trichloride (B1173362) Mediated Synthesis: A more refined method involves the use of boron trichloride (BCl₃) to convert the enyne alcohol precursor into the desired chlorinated analogue. chemicalbook.comchemicalbook.com This procedure offers excellent stereoselectivity, achieving an E:Z ratio of 9:1. chemicalbook.com The reaction is typically carried out in n-hexane at a controlled temperature (15-20°C) and results in a high isolated yield of 95%. chemicalbook.com

Patented Industrial Method: A patented three-step process designed for industrial-scale production starts with different materials: (E)-1,3-dichloropropene and tert-butyl acetylene. google.com The key steps are:

Hydrolysis of (E)-1,3-dichloropropene to produce (E)-1-hydroxy-3-chloro-propylene. google.com

A Sonogashira coupling reaction between the resulting alcohol and tert-butyl acetylene, catalyzed by palladium, to yield (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-alkyne. google.com

Chlorination of this new alcohol intermediate in a non-polar solvent to give the final product, (E)-1-chloro-6,6-dimethyl-2-heptene-4-alkyne. google.com This route is noted for its use of readily available materials, simplicity, and the ability to produce a high-purity product with a high yield, making it cost-effective for industrial applications. google.com

Interactive Data Table: Comparison of Synthetic Routes to 1-Chloro-6,6-dimethyl-2-hepten-4-yne

| Method | Starting Materials | Key Reagent(s) | Selectivity (E:Z Ratio) | Yield | Advantages | Disadvantages |

| Traditional Chlorination | 6,6-dimethyl-1-hepten-4-yn-3-ol | SOCl₂, PCl₃ | ~ 3:1 google.com | Moderate | Simple reagents | Low selectivity, difficult purification google.com |

| Boron Trichloride | Enyne Alcohol chemicalbook.com | BCl₃ in hexane | 9:1 chemicalbook.com | 95% chemicalbook.com | Excellent stereoselectivity and yield chemicalbook.com | Requires careful temperature control |

| Patented Industrial | (E)-1,3-dichloropropene, tert-butyl acetylene | Palladium catalyst | High | High | Suitable for industrial scale, cost-effective google.com | Multi-step process google.com |

The reactivity of halogenated enynes is fundamentally linked to the method of their synthesis, which dictates their isomeric purity. The presence of both an alkene and an alkyne modifies the electronic properties and reactivity compared to simple haloalkanes.

The primary difference in reactivity between the synthetic methods lies in the stereoselectivity of the product. Methods yielding a high E:Z ratio, such as the boron trichloride-mediated synthesis, are superior because the subsequent reactions, like the synthesis of Terbinafine, are often stereospecific. chemicalbook.com A pure (E)-isomer ensures a more efficient and cleaner reaction, avoiding the formation of unwanted isomeric byproducts.

The halogenation of alkynes is generally understood to proceed through a bridged halonium ion intermediate, similar to the halogenation of alkenes, which results in trans products. masterorganicchemistry.com However, alkynes typically react more slowly with halogens like Br₂ and Cl₂ than alkenes do. masterorganicchemistry.comorganicchemistrytutor.com The reactivity of the resulting 1-Chloro-6,6-dimethyl-2-hepten-4-yne as an electrophile is crucial for its role as a synthetic intermediate, where the chlorine atom acts as a leaving group in nucleophilic substitution reactions. chemicalbook.comscbt.com

Functionalized Analogues via Strategic Transformations

The conversion of 3,6-dimethyl-6-hepten-4-yn-3-ol and its derivatives into other functionalized analogues is a cornerstone of their application. The strategic transformation of the chloro-analogue into an amine is a prime example. In the synthesis of Terbinafine, (E)-1-Chloro-6,6-dimethyl-2-hepten-4-yne undergoes a nucleophilic substitution reaction with N-methyl-1-naphthalenemethanamine, replacing the chlorine atom with the secondary amine group to form the final active pharmaceutical ingredient. chemicalbook.comchemicalbook.com

Other strategic transformations for this class of compounds include transition-metal-catalyzed reactions. Methodologies such as the nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents provide a pathway to synthesize various 1,4-enynes with high regio- and E/Z-selectivity. rsc.org Furthermore, gold-catalyzed reactions, such as the intermolecular addition of homopropargyl alcohols to terminal alkynes, can generate complex vinyl ethers that can undergo sequential cycloisomerization, opening pathways to unique heterocyclic structures like 2,3-dihydrooxepines. acs.org These advanced synthetic strategies highlight the versatility of the enyne motif in constructing diverse molecular architectures.

Polymeric Materials Derived from this compound

While specific research detailing the direct polymerization of this compound is not widely documented, the functional groups within its structure are highly relevant to modern polymer chemistry. The presence of both an alkene and an alkyne (an enyne system) makes it a potential candidate for specialized polymerization techniques.

Enyne metathesis polymerization is a powerful method for creating well-defined, degradable polymers from enyne monomers. nih.gov This approach could potentially be applied to derivatives of this compound to produce novel polyacetal materials that are designed to break down under specific conditions, such as changes in pH. nih.gov

More broadly, alkyne-based polymers represent a significant field of materials science. oup.com Synthetic methods like Sonogashira coupling, which couples terminal alkynes with aryl halides, and alkyne cyclotrimerization are used to produce highly conjugated polymers. oup.com These materials often exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronics. oup.commdpi.com For instance, alkyne-based 3D polymers have been investigated for their fluorescence characteristics and ability to detect chromium (VI) ions. mdpi.com Additionally, the thiol-yne reaction is another route used to create crosslinked polymers, such as polyurethanes, from alkyne-containing polyols. researchgate.net The exposure of certain polymeric thin films to UV light can induce strong polymerization, resulting in highly homogenous surfaces. mdpi.com

Given these established methodologies, it is plausible that this compound or its derivatives could serve as monomers for creating functional polymers, although this remains an area for future research exploration.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon and hydrogen framework. For 3,6-Dimethyl-6-hepten-4-yn-3-ol, both ¹H and ¹³C NMR would provide critical data.

Based on the structure of this compound, the expected NMR signals can be predicted. ¹H NMR would show distinct signals corresponding to the different proton environments, including the vinyl protons of the heptene (B3026448) group, the protons of the two methyl groups, the methylene (B1212753) protons, and the hydroxyl proton. Similarly, ¹³C NMR spectroscopy would reveal nine unique carbon signals, corresponding to the sp³, sp², and sp hybridized carbon atoms within the molecule. nih.gov

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Alkyl C (sp³) | 10 - 50 |

| Alkynyl C (sp) | 65 - 90 |

| Carbinol C (C-OH) | 65 - 90 |

To definitively assign these signals and elucidate the connectivity between atoms, advanced 2D NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between the methylene protons and adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded carbon atoms to their attached protons. Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular puzzle, confirming the placement of the methyl groups, the double bond, and the triple bond relative to the hydroxyl-bearing carbon.

While typically analyzed in solution, solid-state NMR (ssNMR) could offer valuable insights into the compound's structure in the crystalline state. If this compound can be crystallized, ssNMR could be used to study its molecular conformation, intermolecular interactions, and packing polymorphism, which are not observable in solution-state NMR.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing clues about the structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement, distinguishing its molecular formula, C₉H₁₄O, from other potential formulas with the same nominal mass. nih.gov

HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₄O | nih.gov |

| Theoretical Exact Mass | 138.104465 Da | nih.gov |

In addition to providing the molecular ion peak, mass spectrometry fragments the molecule into smaller, charged pieces. The analysis of these fragments provides structural information. In the Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound, characteristic fragment ions are observed. nih.gov Analysis of these fragments helps to confirm the connectivity of the molecule. For example, the loss of small, stable neutral molecules like water (H₂O) from the parent alcohol or the cleavage of alkyl groups are common fragmentation pathways.

Key Observed Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity/Origin | Reference |

|---|---|---|

| 138 | [M]⁺ (Molecular Ion) | nih.gov |

| 123 | [M - CH₃]⁺ (Loss of a methyl group) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of its key functional groups. nih.gov

A broad absorption band in the region of 3600-3300 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The presence of the carbon-carbon triple bond (alkyne) would be confirmed by a weak absorption around 2260-2100 cm⁻¹. The carbon-carbon double bond (alkene) would show a stretching vibration in the 1680-1640 cm⁻¹ region. Additionally, C-H stretching vibrations for sp³ hybridized carbons appear just below 3000 cm⁻¹, while those for sp² hybridized carbons appear just above 3000 cm⁻¹.

Raman spectroscopy is particularly useful for detecting the non-polar C≡C and C=C bonds, which often produce weak signals in IR spectra but strong signals in Raman spectra. This complementarity makes the combined use of both techniques a powerful approach for functional group analysis. scifiniti.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3600 - 3300 (broad) |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 |

| Alkyne (C≡C) | C≡C Stretch | 2260 - 2100 (weak) |

| Alkyl C-H | C-H Stretch | < 3000 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are fundamental in the quality control and characterization of this compound. They allow for the separation of the main compound from impurities, starting materials, byproducts, and any isomers that may have formed during its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

The principle of GC-MS involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts with the components of the sample, leading to their separation based on factors like boiling point and polarity. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

For the analysis of this compound, a typical GC-MS analysis would involve the use of a non-polar or medium-polarity capillary column, such as one with a phenyl-arylene polymer stationary phase. The temperature of the GC oven is programmed to increase gradually, allowing for the efficient separation of compounds with different boiling points.

The mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. According to the NIST Mass Spectrometry Data Center, the GC-MS analysis of this compound reveals a total of 82 peaks. upr.edu The most abundant ion peak (top peak) is observed at an m/z of 43, with the second and third highest peaks at m/z 109 and 39, respectively. upr.edu This fragmentation pattern is crucial for the unambiguous identification of the compound in a mixture.

A summary of typical GC-MS parameters for the analysis of alcohols is presented in the interactive data table below.

Table 1: Illustrative GC-MS Parameters for Alcohol Analysis

| Parameter | Typical Setting |

|---|---|

| Injector Temperature | 250 °C |

| Column Type | Phenyl-Arylene Polymer (e.g., DB-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 35-400 amu |

Note: These are general parameters and may require optimization for specific instruments and applications.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is complementary to GC-MS. HPLC is particularly useful for the analysis of compounds that are not easily volatilized or are thermally unstable. While this compound is amenable to GC-MS, HPLC can be a valuable tool for its purity assessment, especially for the detection of non-volatile impurities or for preparative-scale purification.

In HPLC, a liquid solvent (the mobile phase) is used to carry the sample through a column packed with a solid adsorbent material (the stationary phase). The separation of components is based on their differential partitioning between the mobile and stationary phases.

For the analysis of an unsaturated alcohol like this compound, both normal-phase and reversed-phase HPLC could be employed. In reversed-phase HPLC, which is more common, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The detection of this compound in HPLC can be challenging as it lacks a strong chromophore for UV detection at higher wavelengths. However, detection at lower UV wavelengths (around 200-210 nm) is possible due to the presence of the carbon-carbon double and triple bonds. Alternatively, a Refractive Index (RI) detector, which measures the change in the refractive index of the mobile phase as the analyte elutes, can be used. For enhanced sensitivity and specificity, an HPLC system can be coupled with a mass spectrometer (LC-MS).

The separation of potential isomers of this compound, such as geometric isomers (if applicable) or positional isomers, would require careful optimization of the HPLC method, including the choice of stationary phase, mobile phase composition, and temperature.

An illustrative set of HPLC conditions for the analysis of alcohols is provided in the interactive data table below.

Table 2: Illustrative HPLC Parameters for Alcohol Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Injection Volume | 10-20 µL |

| Detector | UV at 205 nm or Refractive Index (RI) |

Note: These are general parameters and may require optimization for specific instruments and applications.

Computational and Theoretical Investigations of 3,6 Dimethyl 6 Hepten 4 Yn 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3,6-dimethyl-6-hepten-4-yn-3-ol, a complete picture of its quantum mechanical characteristics remains to be painted.

Molecular Geometry Optimization

The optimization of a molecule's geometry is a primary step in computational chemistry, providing the most stable three-dimensional arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles. While a downloadable 3D conformer file is available in the PubChem database, which is generated through computational methods, a detailed, peer-reviewed study presenting and analyzing the optimized geometric parameters of this compound is not currently available. nih.gov Such a study would be invaluable for understanding the steric and electronic effects arising from the interplay of the hydroxyl, alkynyl, and alkenyl functional groups within the molecule.

Electronic Structure Analysis (e.g., HOMO/LUMO orbitals)

The electronic structure of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

Specific HOMO and LUMO energy values and their spatial distribution for this compound have not been reported in dedicated computational studies. General principles suggest that the electron-rich triple bond of the alkyne and the double bond of the alkene would significantly contribute to the HOMO, while the LUMO would likely be distributed over the unsaturated system, making it susceptible to nucleophilic attack. However, without specific calculations, these remain qualitative predictions.

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and other structure-reactivity studies use computational descriptors to correlate a molecule's structure with its chemical or biological activity. For this compound, no specific QSAR or detailed structure-reactivity relationship studies are available in the literature. While some computed properties are listed in databases like PubChem, such as the XLogP3-AA value of 2.3, which gives an indication of its lipophilicity, a comprehensive analysis linking its structural features to its reactivity is missing. nih.gov

Table of Computed Properties for this compound

| Property | Value | Source |

| Molecular Formula | C9H14O | PubChem nih.gov |

| Molecular Weight | 138.21 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | Alfa Chemistry alfa-chemistry.com |

| Hydrogen Bond Acceptor Count | 1 | Alfa Chemistry alfa-chemistry.com |

| Rotatable Bond Count | 3 | PubChem nih.gov |

Applications in Chemical Synthesis and Materials Science Non Biological

Role as a Precursor in Fine Chemical Synthesis

The most prominent and well-documented application of an isomer of 3,6-dimethyl-6-hepten-4-yn-3-ol, specifically 6,6-dimethylhept-1-en-4-yn-3-ol, is its function as a key intermediate in the synthesis of the antifungal drug, Terbinafine. researchgate.netnih.gov This allylamine (B125299) antimycotic is widely used to treat fungal infections of the skin and nails. researchgate.netgoogle.com The synthesis of Terbinafine relies on the unique structure of the enynol, which contains both a double and a triple bond, allowing for subsequent chemical modifications to build the final complex structure of the drug. researchgate.net

The synthesis of this crucial precursor involves the reaction of 3,3-dimethyl-1-butyne (B43207) with acrolein in the presence of n-butyl lithium. google.comgoogle.com The resulting 6,6-dimethyl-1-hepten-4-yn-3-ol is then purified and further reacted to introduce the allylamine functionality, ultimately yielding Terbinafine. google.com Research has focused on optimizing this synthesis to improve yield, safety, and efficiency.

A significant development in this area is a three-step batch-flow hybrid process for the synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol. researchgate.netd-nb.info This method involves consecutive organometallic steps and has demonstrated a high yield of the target enynol. researchgate.netd-nb.info The process begins with the metalation of 3,3-dimethyl-butyne using n-butyllithium, followed by a selective addition of the resulting lithium salt and a subsequent Grignard reaction. researchgate.netd-nb.info

Key Findings in the Synthesis of 6,6-dimethylhept-1-en-4-yn-3-ol

| Parameter | Finding | Source |

|---|---|---|

| Synthetic Route | Reaction of 3,3-dimethyl-1-butyne with acrolein using n-butyl lithium. | google.comgoogle.com |

| Improved Method | Three-step batch-flow hybrid process involving organometallic steps. | researchgate.netd-nb.info |

| Yield | The batch-flow hybrid process results in a high yield of the enynol. | researchgate.netd-nb.info |

| Purification | The intermediate 6,6-dimethyl-1-heptene-4-yne-3-ol is purified by vacuum distillation before further reaction. | google.com |

Integration into Polymerization Processes

Development of Novel Organic Materials

The development of novel organic materials from this compound is an area with underexplored potential. The unique enyne structure could be leveraged to create materials with interesting electronic or optical properties. For instance, conjugated enynes are known to be important in materials science. researchgate.net However, research specifically focused on synthesizing and characterizing new organic materials derived directly from this compound is not extensively documented. Its primary role appears to be as a building block for more complex molecules rather than a monomer for new material development.

Green Chemistry Applications in Synthesis and Manufacturing

Efforts to make the synthesis of Terbinafine, and by extension its precursor 6,6-dimethylhept-1-en-4-yn-3-ol, more environmentally friendly have been a focus of recent research. A key aspect of this is the avoidance of toxic reagents. researchgate.net For example, newer synthetic methodologies for Terbinafine have been developed to avoid the use of hazardous materials like acrolein, which was used in earlier synthetic routes. researchgate.net

One significant advancement in the green synthesis of the enynol intermediate is the use of cyclopentyl methyl ether (CPME) as a more sustainable alternative to traditional solvents like tetrahydrofuran (B95107) (THF). researchgate.netd-nb.info CPME is known for its favorable environmental profile. The development of a batch-flow hybrid process also contributes to green chemistry principles by improving the safety and efficiency of the synthesis, which can lead to less waste and energy consumption. researchgate.netd-nb.info This process allows for better control of reaction conditions and can minimize the formation of byproducts.

Green Chemistry Approaches in the Synthesis of a Terbinafine Precursor

| Green Chemistry Principle | Application in Synthesis | Source |

|---|---|---|

| Use of Safer Solvents | Replacement of tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME). | researchgate.netd-nb.info |

| Hazardous Reagent Avoidance | Development of synthetic routes that avoid toxic materials like acrolein. | researchgate.net |

| Process Intensification | Implementation of a batch-flow hybrid process for improved safety and efficiency. | researchgate.netd-nb.info |

Process Intensification and Scale Up Strategies for 3,6 Dimethyl 6 Hepten 4 Yn 3 Ol Production

Continuous Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the synthesis of fine chemicals like 3,6-dimethyl-6-hepten-4-yn-3-ol. rsc.org Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety profiles for highly exothermic or hazardous reactions, and greater consistency in product quality. researchgate.net

The synthesis of this compound typically involves the Grignard reaction between a suitable alkynyl Grignard reagent and methyl vinyl ketone. This reaction is often exothermic and can be challenging to control on a large scale in batch reactors. Continuous flow systems, with their high surface-area-to-volume ratios, allow for precise temperature control, minimizing the formation of byproducts and improving reaction selectivity. nih.gov

A multi-step continuous flow setup can be envisioned for the synthesis of this compound. This could involve the in-line generation of the isopropenylacetylide Grignard reagent, followed by its immediate reaction with methyl vinyl ketone in a subsequent reactor coil. acs.org The integration of in-line purification techniques, such as liquid-liquid extraction or scavenger resins, can further streamline the process, delivering a cleaner product stream and reducing downstream processing efforts. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of a Model Alkynyl Alcohol

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 6 - 8 hours | 15 - 30 minutes |

| Typical Yield | 65 - 75% | 85 - 95% |

| Process Safety | High risk of thermal runaway | Significantly reduced risk |

| Product Consistency | Batch-to-batch variability | High consistency |

| Scalability | Complex and costly | "Scaling-out" by numbering-up |

This table presents illustrative data for a comparable alkynyl alcohol synthesis to highlight the potential benefits of continuous flow processing.

Catalyst Development for Industrial Scale Reactions

Catalysis plays a pivotal role in the industrial-scale synthesis of this compound, primarily by enhancing reaction rates and selectivity. While the Grignard reaction itself is stoichiometric in magnesium, the addition of co-catalysts can significantly improve its efficiency and direct the reaction towards the desired product.

For the addition of Grignard reagents to α,β-unsaturated ketones like methyl vinyl ketone, copper-based catalysts are often employed to promote 1,4-conjugate addition. However, for the synthesis of tertiary propargyl alcohols, the goal is to favor 1,2-addition to the carbonyl group. In this context, the development of catalysts that enhance the nucleophilicity of the Grignard reagent or activate the ketone substrate is crucial.

Recent research has shown that zinc (II) salts, such as zinc chloride, can effectively catalyze the addition of Grignard reagents to ketones. These catalysts are thought to form more reactive organozinc species in situ, leading to higher yields and cleaner reactions. acs.org The use of such catalysts can be particularly advantageous on an industrial scale, as they are relatively inexpensive and environmentally benign.

The development of heterogeneous catalysts is another important area of research for industrial applications. Immobilized catalysts can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling, which is both economically and environmentally beneficial.

Table 2: Effect of Different Catalysts on a Model Grignard Addition to a Ketone

| Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |

| None | - | 12 | 55 |

| CuCl | 5 | 4 | 70 (mixture of 1,2 and 1,4-addition) |

| ZnCl₂ | 10 | 2 | 92 (predominantly 1,2-addition) |

| Immobilized Zn Catalyst | 10 | 3 | 90 (recyclable) |

This table illustrates the potential impact of different catalysts on a model Grignard reaction, highlighting the benefits of using a co-catalyst like ZnCl₂ for selective 1,2-addition.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound, thereby minimizing production costs and waste generation. Key parameters that require careful tuning include temperature, solvent, reactant stoichiometry, and reaction time.

Temperature control is paramount in Grignard reactions. acs.org While initiation may require gentle heating, the exothermic nature of the reaction often necessitates cooling to prevent side reactions, such as enolization of the ketone or polymerization. The optimal temperature profile will balance the need for a reasonable reaction rate with the suppression of byproduct formation.

The choice of solvent is also crucial. Ethereal solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are commonly used as they solvate the Grignard reagent, enhancing its reactivity. The specific solvent can influence the reaction rate and selectivity, and its boiling point can be a factor in process safety and energy consumption.

Stoichiometry of the reactants must be carefully controlled. An excess of the Grignard reagent may be necessary to drive the reaction to completion, but a large excess can lead to the formation of impurities and increase costs. The mode of addition, such as the slow addition of the ketone to the Grignard reagent, can also significantly impact the outcome of the reaction.

Table 3: Illustrative Optimization of Reaction Conditions for a Model Alkynyl Alcohol Synthesis

| Entry | Temperature (°C) | Solvent | Grignard Equiv. | Yield (%) | Purity (%) |

| 1 | 25 | THF | 1.1 | 65 | 85 |

| 2 | 0 | THF | 1.1 | 78 | 92 |

| 3 | 0 | 2-MeTHF | 1.1 | 82 | 95 |

| 4 | 0 | 2-MeTHF | 1.5 | 90 | 93 |

| 5 | -20 | 2-MeTHF | 1.5 | 88 | 97 |

This table provides a hypothetical optimization study for a similar reaction, demonstrating how systematic variation of conditions can lead to improved yield and purity.

Impurity Profiling and Control in Large-Scale Synthesis

A thorough understanding of the impurity profile is essential for the large-scale synthesis of this compound to ensure the final product meets the required quality specifications. Impurities can arise from starting materials, side reactions, or degradation of the product.

In the synthesis of this compound, potential impurities could include unreacted starting materials like methyl vinyl ketone, which is a known reactive and potentially genotoxic compound. nih.govorgsyn.org Byproducts from the Grignard reaction can include the 1,4-conjugate addition product, as well as products from the enolization of the ketone. The presence of excess Grignard reagent can also lead to the formation of other byproducts upon quenching.

The control of impurities begins with the careful selection and purification of starting materials. During the reaction, strict control over the optimized reaction conditions is necessary to minimize the formation of byproducts. tue.nl For example, maintaining a low reaction temperature can suppress the formation of the 1,4-addition product.

Downstream processing plays a critical role in removing any remaining impurities. Techniques such as distillation, crystallization, and chromatography can be employed to achieve the desired product purity. The development of a robust analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is essential for monitoring the impurity profile throughout the manufacturing process and for final quality control.

Table 4: Common Impurities and Control Strategies in the Synthesis of this compound

| Impurity | Potential Source | Control Strategy |

| Methyl Vinyl Ketone | Unreacted starting material | Optimize stoichiometry, purification |

| 1,4-Conjugate Addition Product | Side reaction | Low reaction temperature, use of selective catalysts |

| Dimerized Products | Side reaction of Grignard reagent | Control of stoichiometry and temperature |

| Enolization Byproducts | Side reaction of ketone | Low reaction temperature, slow addition |

This table outlines potential impurities and strategies for their control in the synthesis of this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The conventional synthesis of 3,6-Dimethyl-6-hepten-4-yn-3-ol involves the reaction of a t-butylacetylide with acrolein. google.com While effective, researchers are actively exploring more efficient, stereoselective, and environmentally benign alternatives. Future pathways are likely to leverage modern organic synthesis techniques to improve yield, reduce waste, and enhance molecular complexity.

One promising area is the application of transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in the formation of carbon-carbon bonds. rsc.org For instance, Sonogashira coupling, which pairs terminal alkynes with vinyl halides, could offer a convergent and highly efficient route. oup.com Another avenue involves the direct, one-pot transformation of simpler, readily available precursors, potentially bypassing multiple steps and purification processes. organic-chemistry.orgrsc.orgchemistrysteps.com Research into dehydrative coupling reactions, which form enynes from propargyl alcohols and peroxides, also presents a potential innovative route. acs.org

| Aspect | Conventional Pathway (t-butylacetylide + Acrolein) | Potential Novel Pathways |

| Key Reaction | Nucleophilic addition of an acetylide to an aldehyde. google.com | Transition-metal-catalyzed cross-coupling (e.g., Sonogashira), redox-neutral couplings, one-pot multi-component reactions. oup.comupi.edu |

| Starting Materials | t-butylacetylene, acrolein. google.com | Potentially more diverse and readily available alkynes, alkenes, and carbonyl compounds. nih.govopenaccesspub.org |

| Efficiency | Generally effective but may involve multiple steps and cryogenic conditions. google.com | Aims for higher yields, fewer steps (atom economy), and milder reaction conditions. pnas.org |

| Stereoselectivity | May offer limited control over stereochemistry without chiral auxiliaries. | Enantioselective catalysts could provide direct access to specific stereoisomers. nih.govdntb.gov.ua |

Development of Advanced Catalytic Systems

Catalysis is central to the evolution of synthetic chemistry. For this compound, future research will focus on moving beyond stoichiometric reagents to advanced catalytic systems that offer superior activity, selectivity, and recyclability.

The synthesis of tertiary acetylenic alcohols is a key area of investigation, with complex catalytic systems being developed to enhance efficiency and enantioselectivity. cyberleninka.ruin-academy.uzmdpi.com Homogeneous catalysts based on rhodium, nickel, and platinum have shown remarkable efficacy in the reductive coupling of enynes and carbonyl compounds to furnish allylic alcohols. nih.govacs.org The development of catalysts that can be easily recovered and reused is a major goal, aligning with green chemistry principles. nih.gov This includes heterogeneous catalysts, such as metal nanoparticles supported on materials like graphitic carbon, and biocatalysts. nih.gov Furthermore, photocatalysis is emerging as a powerful, green alternative for activating alkynes to construct complex molecules under mild conditions. rsc.org

| Catalyst Type | Description | Potential Application in this compound Synthesis |

| Enantioselective Catalysts | Chiral metal complexes (e.g., with BINOL ligands) that direct the formation of a specific enantiomer. dntb.gov.uacyberleninka.ru | Direct synthesis of chiral this compound, crucial for pharmaceutical applications. |

| Recyclable Heterogeneous Catalysts | Solid-phase catalysts, such as metals on solid supports, that are easily separated from the reaction mixture. nih.gov | Greener, more cost-effective production through catalyst reuse, minimizing metal waste. nih.gov |

| Photocatalysts | Catalysts that are activated by light to promote chemical reactions under mild conditions. rsc.org | Energy-efficient synthesis pathways, potentially enabling novel transformations not accessible by thermal methods. |

| Biocatalysts (Enzymes) | Naturally occurring enzymes or engineered variants that catalyze reactions with high specificity. | Highly selective and environmentally friendly synthesis under aqueous conditions. |

Expansion into New Material Applications

While primarily known as a synthetic intermediate, the inherent functionality of this compound makes it an attractive monomer for the development of novel polymers and advanced materials. nbinno.com The presence of both an alkene and an alkyne group allows for various polymerization strategies.

Enyne metathesis, for example, can be used to create well-defined, degradable polyacetals. nih.gov The alkyne moiety is a versatile functional group that can participate in polymerization reactions like cyclotrimerization to form highly branched aromatic polymers or click chemistry reactions to create polytriazoles. oup.com These resulting conjugated polymers could possess interesting electronic and optical properties, making them candidates for applications in organic electronics, such as conductive polymers or materials for light-emitting diodes. oup.comopenaccesspub.org The hydroxyl group offers a further point for modification, allowing for post-polymerization functionalization to tune the material's properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. nih.govmdpi.com For this compound, these computational tools offer several exciting prospects.

Sustainability and Circular Economy Principles in Production

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry. pnas.org Future production of this compound will increasingly incorporate these principles to minimize environmental impact.

Key areas of focus include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. pnas.org

Use of Renewable Feedstocks : Exploring pathways that utilize bio-based starting materials, moving away from a reliance on petrochemicals. openaccesspub.org

Green Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or bio-based solvents like Cyrene. acs.org

Energy Efficiency : Employing catalytic processes and technologies like photocatalysis that operate at lower temperatures and pressures, reducing energy consumption. rsc.org

Circular Economy : Developing processes where waste streams can be valorized and catalysts can be efficiently recycled and reused, creating a more circular production loop. nih.gov

By embracing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a conventional building block into a cornerstone for next-generation materials and sustainable chemical processes.